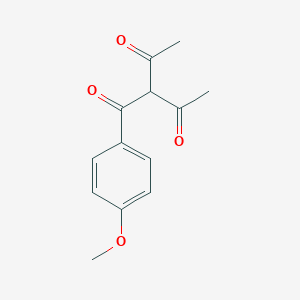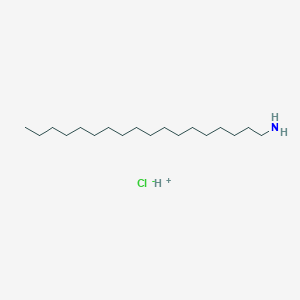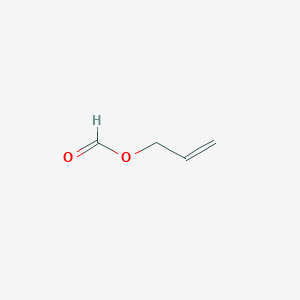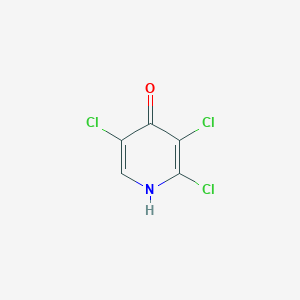
Pyriclor
Übersicht
Beschreibung
Pyriclor, also known as 2,3,5-Trichloro-4-pyridinol, is a chemical compound with the molecular formula C5H2Cl3NO . It has an average mass of 198.434 Da and a mono-isotopic mass of 196.920197 Da . There is no ISO common name for this substance; the name “pyriclor” is approved by the Weed Science Society of America .
Synthesis Analysis
The synthesis of pyriclor-like compounds, specifically pyrochlore oxides, involves several preparation methods. These methods aim to simplify their preparation to make them cost-efficient and “green” while maintaining high photocatalytic performances . The solid-state reaction route involves chemical decomposition reactions, where a mixture of solid materials is heated to obtain a new solid . This method is commonly used for the production of complex oxides .
Molecular Structure Analysis
The molecular structure of Pyriclor is characterized by its molecular formula C5H2Cl3NO . It has a density of 1.7±0.1 g/cm3, a boiling point of 347.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .
Chemical Reactions Analysis
Pyriclor is part of a range of pyrochlore and defect fluorite type compounds with nominal A2B2O7, A2BO5, ABC2O7, and other stoichiometries . The patterns of order-disorder observed in these materials are primarily due to the energetics of layer stacking, the defect formation and migration energies of cations and anions, or modulations of the parent cubic structure in 3 + n dimensional space .
Physical And Chemical Properties Analysis
Pyriclor has a density of 1.7±0.1 g/cm3, a boiling point of 347.1±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 40.9±0.3 cm3, a polar surface area of 33 Å2, and a polarizability of 16.2±0.5 10-24 cm3 .
Wissenschaftliche Forschungsanwendungen
Weed Control in Corn Fields
- Pyriclor applied to the soil surface or incorporated did not significantly injure tobacco (Nicotiana tabacum L.) at rates of 2.24 kg/ha and less. It also had minimal impact on peanut (Arachis hypogaea L.), although Irish potato (Solanum tuberosum L.) showed slight injury .
Selective Control of Large Crabgrass in Tobacco Fields
- Field experiments demonstrated that applying Pyriclor at rates of 0.21 kg/ha and 0.63 kg/ha to soil before transplanting tobacco or as a post-transplant top application effectively controlled large crabgrass (Digitaria sanguinalis L. Scop.). Importantly, this control did not significantly reduce tobacco yield or cause permanent crop injury .
Inhibition of Photosynthesis
- Pyriclor affects photochemical reactions involved in the formation of assimilatory power (adenosine-5′-triphosphate, ATP, and reduced nicotinamide-adenine dinucleotide phosphate, NADHP2) during photosynthesis. Studies using isolated spinach (Spinacia oleracea) have explored its impact on these processes .
Control of Quackgrass
- Pyriclor has been investigated for controlling quackgrass (Elymus repens). Although specific details are not provided here, this application highlights its potential in managing problematic grassy weeds .
Effects on Field-Grown Tobacco
- Research has examined the impact of Pyriclor on tobacco (Nicotiana tabacum). Again, further details are not available in this source, but it underscores the herbicide’s relevance in tobacco cultivation .
Chemical and Biological Properties
- Early studies explored the chemical and biological properties of Pyriclor. While not directly related to applications, understanding its properties informs its use in various contexts .
Wirkmechanismus
Target of Action
Pyriclor, also known as 2,3,5-trichloro-4-pyridinol, primarily targets the photosynthetic apparatus in plants . It specifically interacts with the oxygen-evolving system and/or Pigment System 2, which are crucial components of the photosynthetic process .
Mode of Action
Pyriclor inhibits normal carotenogenesis, the process of carotenoid production, in plants . Carotenoids are essential pigments that protect chlorophyll from photodestruction . Pyriclor’s interaction with its targets leads to a significant reduction in the synthesis of these protective pigments .
Biochemical Pathways
The inhibition of carotenoid synthesis by Pyriclor affects the photosynthetic pathway . This disruption leads to the accumulation of carotenoid precursors in the plants . The lack of carotenoids results in the photodestruction of chlorophyll and chloroplast disruption .
Result of Action
The primary result of Pyriclor’s action is the photodestruction of chlorophyll and disruption of chloroplasts due to the inhibition of carotenoid synthesis . This leads to a decrease in photosynthetic activity, which can ultimately cause plant death .
Action Environment
The efficacy and stability of Pyriclor’s action can be influenced by environmental factors such as light intensity . For instance, chlorophyll in plants treated with Pyriclor was found to be unstable and partially destroyed by illumination at high light intensities . This suggests that the environment in which Pyriclor is applied can significantly impact its effectiveness.
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,5-trichloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVIFVALDYTCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042354 | |
| Record name | Pyriclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyriclor | |
CAS RN |
1970-40-7 | |
| Record name | Pyriclor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1970-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyriclor [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRICLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68ACR3FCDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






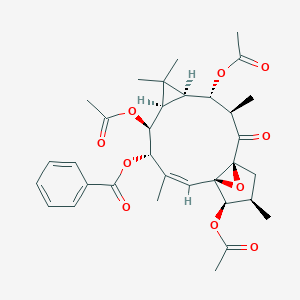

![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)

